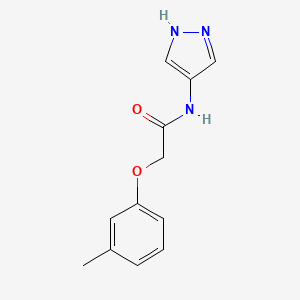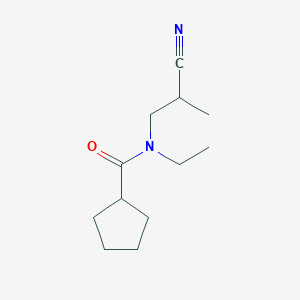
N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide is an organic compound with a unique structure that includes a cyclopentane ring, a cyanopropyl group, and an ethyl group attached to a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide typically involves the reaction of cyclopentanecarboxylic acid with N-ethyl-2-cyanopropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated compounds, substituted amides.
Scientific Research Applications
N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanopropyl)-N-methylcyclopentanecarboxamide
- N-(2-cyanopropyl)-N-propylcyclopentanecarboxamide
- N-(2-cyanopropyl)-N-butylcyclopentanecarboxamide
Uniqueness
N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide is unique due to its specific combination of functional groups and structural features. The presence of the ethyl group and the cyanopropyl group attached to the cyclopentane ring provides distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-(2-cyanopropyl)-N-ethylcyclopentanecarboxamide |
InChI |
InChI=1S/C12H20N2O/c1-3-14(9-10(2)8-13)12(15)11-6-4-5-7-11/h10-11H,3-7,9H2,1-2H3 |
InChI Key |
JNPKVXHXSGXDEL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(C)C#N)C(=O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


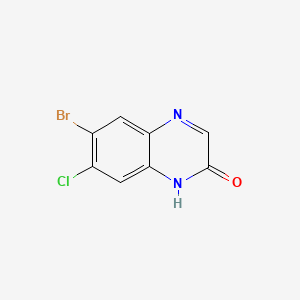

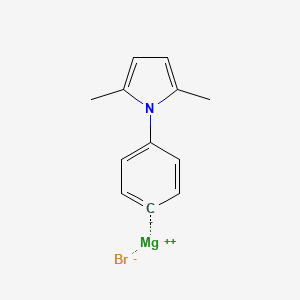
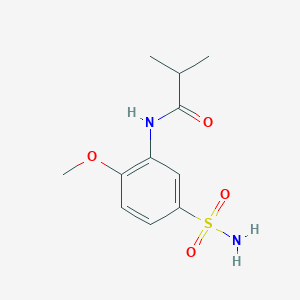
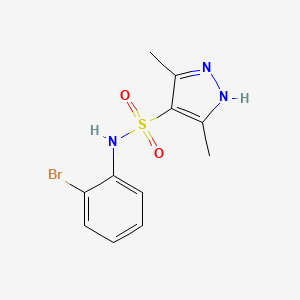
![2-[(3',4'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14901147.png)
![(8|A,9S)-(8''|A,9''S)-9,9''-[1,4-Phthalazinediylbis(oxy)]bis[10,11-dihydro-6'-methoxycinchonan]](/img/structure/B14901165.png)
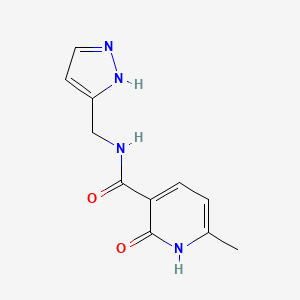
![2-[(i-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14901180.png)
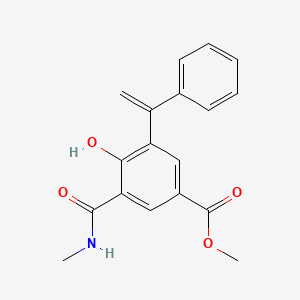
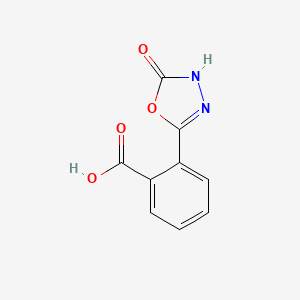
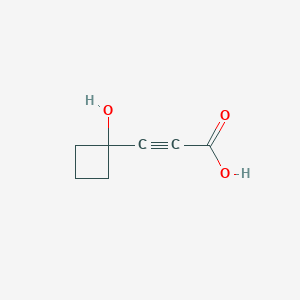
![2-(((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)methyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B14901205.png)
